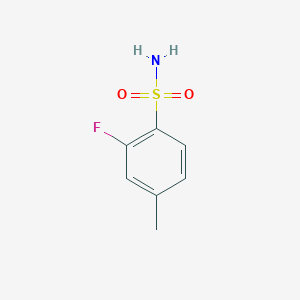

2-Fluoro-4-methylbenzenesulfonamide

Description

Significance of Sulfonamide Derivatives as Core Scaffolds in Chemical Biology and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the fields of medicinal chemistry and drug discovery. nih.gov Compounds bearing this moiety, known as sulfonamides, have a rich history, beginning with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. nih.gov Since then, the sulfonamide scaffold has proven to be exceptionally versatile, leading to the development of a multitude of therapeutic agents with a wide range of biological activities. nih.govajchem-b.com These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govajchem-b.comekb.eg

The utility of sulfonamides as core scaffolds stems from several key attributes. Their synthesis is often straightforward and cost-effective, allowing for the creation of large, structurally diverse libraries of compounds for screening. benthamdirect.com The sulfonamide group itself is a key structural feature, capable of forming multiple interactions with various biological targets, often acting as a bioisosteric replacement for other functional groups like amides or ureas. ekb.egnih.gov This versatility has made sulfonamide derivatives a central focus in the search for new drugs, with numerous FDA-approved medications containing this critical chemical scaffold. nih.govbenthamdirect.com The ability to readily modify the aromatic ring and the nitrogen atom of the sulfonamide group allows chemists to fine-tune the pharmacological properties of the molecule, making it a powerful tool in rational drug design. researchgate.net The sustained interest in sulfonamide derivatives underscores their enduring importance as a privileged structure in the development of novel therapeutic agents. nih.govresearchgate.net

Rationale for Investigating Fluorinated Aromatic Sulfonamides in Advanced Research

Investigating fluorinated aromatic sulfonamides is driven by the potential to improve several key parameters. tandfonline.com The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability of the compound and prolonging its therapeutic effect. nih.govucd.ie Fluorination can also alter the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.comnih.gov

Furthermore, the high electronegativity of fluorine can create favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency. tandfonline.com In some cases, the incorporation of fluorine has led to significant increases in a drug's activity compared to its non-fluorinated counterpart. researchgate.net The use of the fluorine isotope ¹⁸F is also a critical tool in Positron Emission Tomography (PET) imaging, a sensitive diagnostic technique. tandfonline.comnih.gov Given these advantages, the synthesis and evaluation of fluorinated aromatic sulfonamides like 2-Fluoro-4-methylbenzenesulfonamide represent a rational approach to discovering new molecules with enhanced drug-like properties for advanced research applications. numberanalytics.comnih.gov

Overview of Research Directions and Academic Objectives for this compound

Research into this compound is primarily focused on its role as a versatile building block in the synthesis of more complex molecules with potential biological activities. The academic objectives for investigating this compound are centered on exploring how its specific combination of a fluoro, methyl, and sulfonamide group on a benzene (B151609) ring can be leveraged to create novel chemical entities for various research applications.

One of the main research directions is its use in the synthesis of new therapeutic agents. For instance, derivatives of this compound have been synthesized and investigated for their potential in treating metabolic syndrome. nih.gov Other studies have incorporated this moiety into quinazoline (B50416) derivatives, which were then evaluated for diuretic and antihypertensive activities. tandfonline.com The compound has also been used to create Schiff base ligands for the synthesis of zinc complexes, which were then studied for their luminescent properties and biological activity. mdpi.com

These examples highlight that the primary academic objective for this compound is to serve as a key intermediate in synthetic and medicinal chemistry. Researchers are interested in how the electronic properties conferred by the fluorine and methyl groups on the sulfonamide scaffold can influence the biological activity of the final, more complex molecules. The compound itself is a tool for systematically exploring structure-activity relationships in the pursuit of new chemical probes and potential drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 199590-69-7 bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₇H₈FNO₂S bldpharm.comfluorochem.co.uk |

| Molecular Weight | 189.21 g/mol bldpharm.com |

| Appearance | Solid fluorochem.co.uk |

| Purity | ≥97.0% fluorochem.co.uk |

| InChI Key | UXERBLNJMNMILD-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | Cc1ccc(S(N)(=O)=O)c(F)c1 fluorochem.co.uk |

Properties

IUPAC Name |

2-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXERBLNJMNMILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598390 | |

| Record name | 2-Fluoro-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199590-69-7 | |

| Record name | 2-Fluoro-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199590-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-Fluoro-4-methylbenzenesulfonamide. Through a combination of one-dimensional and multi-dimensional experiments, the chemical environment of each proton, carbon, and fluorine nucleus can be mapped in detail.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the methyl group protons, and the sulfonamide protons.

Aromatic Protons (H3, H5, H6): These protons resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring current. The electron-withdrawing nature of the sulfonyl group (SO₂) and the fluorine atom further influences their chemical shifts. The splitting pattern is complex due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

The proton ortho to the fluorine atom (H3) is expected to appear as a doublet of doublets, split by the adjacent proton H5 (³JHH ≈ 8 Hz) and the fluorine atom (³JHF ≈ 8-10 Hz).

The proton meta to the fluorine (H5) would likely be a complex multiplet, coupled to H3, H6, and potentially a longer-range coupling to the fluorine atom (⁴JHF).

The proton ortho to the sulfonyl group (H6) is expected to be the most downfield of the aromatic signals and will appear as a doublet, coupled to H5 (³JHH ≈ 8 Hz).

Methyl Protons (-CH₃): A singlet peak is anticipated in the upfield region (around 2.4 ppm) corresponding to the three equivalent protons of the methyl group. This signal is typically sharp and unsplit as there are no adjacent protons.

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -SO₂NH₂ | Variable (Broad Singlet) | br s | N/A |

| H6 (Aromatic) | ~7.8 - 8.0 | d | ³J(H6-H5) ≈ 8.0 |

| H3 (Aromatic) | ~7.2 - 7.4 | dd | ³J(H3-H5) ≈ 8.0, ³J(H3-F) ≈ 9.0 |

| H5 (Aromatic) | ~7.1 - 7.3 | m | ³J(H5-H6), ³J(H5-H3), ⁴J(H5-F) |

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which causes splitting of the carbon signals over one or more bonds. magritek.comblogspot.com

C-F Coupling: The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. acdlabs.com Carbons that are two (C1, C3), three (C4, C6), and even four bonds (C5) away from the fluorine atom will also show smaller couplings (²JCF, ³JCF, ⁴JCF), resulting in smaller doublets or more complex multiplets. ionicviper.org This long-range coupling is invaluable for confirming assignments. magritek.com

Aromatic Carbons: The six aromatic carbons will appear in the range of 110-165 ppm.

C2 (C-F): This carbon will be the most downfield due to the direct attachment of the electronegative fluorine and will be split into a large doublet (¹JCF).

C1 (C-S): The carbon attached to the sulfonyl group will also be downfield and split by the fluorine (²JCF).

C4 (C-CH₃): This carbon will be influenced by the methyl group and also show coupling to fluorine (³JCF).

C3, C5, C6: These carbons will appear at various shifts, all showing some degree of coupling to the fluorine atom.

Methyl Carbon (-CH₃): An upfield signal around 20-22 ppm is expected for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 | ~160 - 165 | d | ¹JCF ≈ 245 |

| C4 | ~145 - 150 | d | ³JCF ≈ 3-5 |

| C1 | ~135 - 140 | d | ²JCF ≈ 20-25 |

| C6 | ~130 - 135 | d | ³JCF ≈ 7-9 |

| C5 | ~125 - 130 | d | ⁴JCF ≈ 1-3 |

| C3 | ~115 - 120 | d | ²JCF ≈ 20-25 |

¹⁹F NMR spectroscopy provides direct information about the fluorine atom. wikipedia.org For this compound, a single signal is expected. The chemical shift for an aromatic fluorine is typically in the range of -100 to -130 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The signal will be split into a multiplet due to coupling with adjacent protons (H3 and H5), providing further confirmation of the substitution pattern. This technique is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. huji.ac.il

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. For this compound, COSY would show cross-peaks connecting the coupled aromatic protons (H3, H5, and H6), confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net It would show cross-peaks connecting H3 to C3, H5 to C5, H6 to C6, and the methyl protons to the methyl carbon, allowing for the unambiguous assignment of these protonated carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. nih.gov

Sulfonamide Group (-SO₂NH₂): This group has several characteristic vibrations.

SO₂ Stretching: Two strong bands are expected in the IR spectrum corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. rsc.org

N-H Stretching: The N-H bonds of the primary sulfonamide will give rise to two bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.

S-N Stretching: A medium intensity band for the S-N stretch is expected in the 950-870 cm⁻¹ range. researchgate.net

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 900-690 cm⁻¹ region and are characteristic of the substitution pattern.

C-F Bond: The C-F stretching vibration gives a strong absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ range.

Methyl Group (-CH₃): C-H stretching vibrations for the methyl group are expected just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the S-O and C-S vibrations and the symmetric vibrations of the aromatic ring. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| -NH₂ (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₃) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| -SO₂ (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |

| C-F | Stretch | 1250 - 1000 | Strong |

| -SO₂ (Sulfonamide) | Symmetric Stretch | 1170 - 1140 | Strong |

| S-N | Stretch | 950 - 870 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₈FNO₂S), the calculated exact mass of the neutral molecule is 189.0260. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 190.0338.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion reveal the compound's fragmentation pattern, which provides further structural confirmation. Aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.gov

Loss of Sulfur Dioxide (SO₂): A very common and diagnostic fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da) via a rearrangement mechanism. nih.govresearchgate.net This would result in a prominent fragment ion at m/z 126.0277 (C₇H₈FN⁺).

Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom can lead to two possible fragment ions:

The 2-fluoro-4-methylphenyl cation at m/z 111.0504 (C₇H₆F⁺).

The SO₂NH₂ fragment is less likely to be observed as a positive ion.

Loss of the Amino Group: Loss of an amino radical (·NH₂) from the protonated molecule is another possible pathway.

Table 4: Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₇H₉FNO₂S⁺ | 190.0338 | Molecular Ion |

| [M+H - SO₂]⁺ | C₇H₉FN⁺ | 126.0617 | Loss of SO₂ |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its crystal structure, including unit cell dimensions, space group, and specific atomic coordinates, are not available for discussion.

However, the crystallographic analysis of structurally related sulfonamides allows for a general understanding of the expected solid-state features. Typically, benzenesulfonamide (B165840) derivatives engage in a network of intermolecular hydrogen bonds, primarily involving the sulfonamide group's nitrogen and oxygen atoms. The -NH2 group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors.

The conformation of the molecule would be defined by the torsion angles between the phenyl ring and the sulfonamide group. The presence of the fluorine and methyl substituents on the benzene ring could influence the preferred conformation and the packing arrangement due to steric and electronic effects.

For illustrative purposes, the table below outlines the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell. |

| Calculated Density (ρ) | g/cm³ |

| Bond Lengths | Precise distances between bonded atoms (e.g., S-N, S-O, C-F). |

| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-S-N). |

| Torsion Angles | Dihedral angles defining molecular conformation. |

| Hydrogen Bond Geometry | Donor-H, H···Acceptor distances and Donor-H···Acceptor angles. |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methylbenzenesulfonamide

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including vibrational frequencies, reaction energies, and electronic characteristics, by calculating the electron density of a molecule.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are employed to determine the energies of these orbitals. While specific DFT studies exclusively on 2-Fluoro-4-methylbenzenesulfonamide are not prevalent in the literature, data from structurally analogous compounds like 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide provide valuable insights. For this related compound, DFT calculations have yielded specific energy values for the frontier orbitals. nih.gov These values help in understanding the charge transfer that can occur within the molecule. nih.gov

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.125 | Electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.157 | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.968 | Chemical reactivity and kinetic stability |

Based on the HOMO and LUMO energy values, a set of global chemical reactivity descriptors can be calculated using DFT. These indices provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. A high electrophilicity index suggests a good electrophile. researchgate.net

These parameters are calculated using the energies of the frontier orbitals. The distribution of the HOMO and LUMO across the molecular structure also helps in identifying the most probable sites for electrophilic and nucleophilic attacks, respectively.

| Reactivity Index | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.484 eV | High value indicates high stability and low reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.641 eV | Indicates the tendency of electrons to escape. |

| Electronegativity (χ) | -μ | 3.641 eV | Represents the power to attract electrons. |

| Chemical Softness (S) | 1 / (2η) | 0.201 eV-1 | Low value indicates low reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.671 eV | Indicates the capacity to accept electrons. |

DFT calculations are a powerful tool for mapping the entire energy landscape of a chemical reaction. This allows for the elucidation of complex reaction mechanisms, the identification of intermediate structures, and the calculation of transition states—the highest energy points along a reaction coordinate. nih.gov By determining the energy of the transition state relative to the reactants, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated.

For fluoroarenes like this compound, a potential reaction pathway of interest is C-F bond activation. Computational studies on the reaction of fluoroarenes with organometallic reagents have determined that the mechanism often proceeds via a concerted pathway. nih.gov In such a pathway, one metal center acts as a nucleophile attacking the carbon, while another acts as an electrophile interacting with the fluorine. DFT calculations for the reaction of hexafluorobenzene (B1203771) with a dimagnesium complex yielded a Gibbs activation energy (ΔG‡298 K) of 25.7 kcal mol⁻¹, providing a quantitative measure of the reaction barrier. nih.gov This type of analysis could be applied to this compound to predict its behavior in similar chemical transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for studying molecular conformations and predicting how a molecule might interact with a biological target.

Molecules are not static entities; they are flexible and can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable of these arrangements, known as energetic minima. For this compound, key rotations would occur around the C(aryl)-S and S-N bonds.

Studies on related toluenesulfonamides have shown that the orientation of the amino group relative to the sulfonyl group is critical. nih.gov Two primary sets of conformers are typically identified: one where the amino hydrogens eclipse the oxygen atoms of the –SO₂ group, and another where they are staggered. nih.gov For most benzenesulfonamides, the conformation where the amino group is perpendicular to the benzene ring plane and its hydrogens eclipse the oxygen atoms is found to be the most stable. nih.gov In substituted compounds, weak intramolecular interactions can favor other orientations, such as a gauche conformation. nih.gov Computational analysis of α-fluoro sulfur motifs also reveals several stable conformations within a narrow energy range, highlighting the influence of the fluorine atom on conformational preference. nih.gov Identifying these energetic minima is crucial, as the specific conformation of a molecule often dictates its biological activity.

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug design for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

In a typical docking study, this compound would be placed into the active site of a target protein, and its binding energy would be calculated. The simulation identifies the most favorable binding pose and details the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. Docking studies on similar sulfonamide derivatives have demonstrated their ability to bind to various enzymes, such as carbonic anhydrase and protein kinases. rjptonline.orgrjb.ro These studies report binding affinities (often expressed as a docking score or binding energy in kcal/mol) and identify key amino acid residues involved in the interaction. For example, docking of various sulfonamides against kinase proteins has shown binding affinities ranging from -7.7 to -9.2 kcal/mol, with hydrogen bonds frequently forming with specific lysine (B10760008) and aspartic acid residues in the active site. rjb.ro

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase Active Site | -8.5 (Illustrative) | Lysine | Hydrogen Bond with SO₂ group |

| Aspartic Acid | Hydrogen Bond with NH₂ group | ||

| Leucine | Hydrophobic interaction with methylphenyl ring | ||

| Valine | Hydrophobic interaction with methylphenyl ring |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The structure of this compound facilitates a variety of intermolecular interactions that are critical to its behavior in chemical and biological systems. The sulfonamide group (-SO₂NH₂) is a key player in these interactions, acting as both a hydrogen bond donor and acceptor. The two oxygen atoms of the sulfonyl group can readily accept hydrogen bonds, while the amine protons (-NH₂) can donate them. This allows for the formation of robust hydrogen-bonded networks, such as dimers or chain-like patterns, with other sulfonamide molecules or with polar functional groups in its environment.

Prediction of Physicochemical Parameters

Computational methods are invaluable for predicting the physicochemical properties of molecules like this compound, offering insights into their behavior in various environments.

Aqueous pKa Value Prediction and Environmental Relevance

The aqueous acid dissociation constant (pKa) is a critical parameter that indicates the ionization state of a molecule at a given pH. For this compound, the acidic proton is on the sulfonamide nitrogen. Computational predictions estimate its pKa value to be approximately 10.09.

This predicted pKa value suggests that under typical environmental pH conditions (around pH 7), the compound will exist predominantly in its neutral, non-ionized form. It would require a more alkaline environment (pH > 10) for significant deprotonation to occur. This has important implications for its environmental fate and transport, as the neutral form is generally less water-soluble and more likely to partition into organic matter or sediments compared to an ionized form.

Table 1: Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Aqueous pKa | 10.09 ± 0.60 | Indicates the compound is primarily in a neutral state at physiological and most environmental pH levels. |

Lipophilicity (logP) and Polarity Descriptors

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. A higher logP value indicates greater lipid solubility. For this compound, the predicted logP value is approximately 1.58.

Another important descriptor is the Topological Polar Surface Area (TPSA), which quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen). nih.govopeneducationalberta.ca TPSA is a valuable predictor of drug transport properties. wikipedia.org Molecules with a TPSA below 90 Ų are more likely to penetrate the blood-brain barrier. wikipedia.org The calculated TPSA for this compound is 68.48 Ų.

These values suggest that the compound has moderate lipophilicity and polarity, indicating a balance that could facilitate passage through biological membranes without being excessively retained in fatty tissues.

Table 2: Predicted Lipophilicity and Polarity Descriptors

| Parameter | Predicted Value | Significance |

|---|---|---|

| logP | 1.58 | Suggests moderate lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 68.48 Ų | Indicates good potential for cell membrane permeation. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Molecular Descriptors from Chemical Structure

To build a QSAR model, the chemical structure of this compound must first be converted into a set of numerical values known as molecular descriptors. These descriptors encode different aspects of the molecule's structural and chemical features. They can be broadly categorized as follows:

Constitutional (1D/2D): These are the simplest descriptors, derived from the molecular formula and connectivity. Examples include molecular weight, atom counts, and bond counts.

Topological (2D): These indices are calculated from the 2D representation of the molecule and describe its size, shape, and degree of branching.

Geometrical (3D): These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Electrostatic (3D): These relate to the charge distribution within the molecule, such as partial atomic charges and dipole moments.

Quantum-Chemical: Calculated using quantum mechanics, these descriptors provide information on electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors |

| Topological | Wiener Index, Kier & Hall connectivity indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electrostatic | Dipole Moment, Partial Charges |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges |

Development of Predictive Models for Biological Activity based on Structural Features

Once a set of molecular descriptors has been calculated for a series of compounds related to this compound, a predictive QSAR model can be developed. This process involves using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to find the best correlation between a subset of the descriptors and the measured biological activity (e.g., enzyme inhibition, receptor binding affinity).

The resulting mathematical equation constitutes the QSAR model. A robust model can quantitatively predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors. This predictive power is highly valuable in drug discovery and medicinal chemistry, as it allows for the virtual screening of large compound libraries and the rational design of new molecules with potentially enhanced activity, thereby saving significant time and resources in the early stages of research.

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Methylbenzenesulfonamide Analogues

Fundamental SAR Principles Governing Sulfonamide Bioactivity

The sulfonamide functional group (—SO₂NH₂) is an indispensable pharmacophore for the biological activity of this class of compounds. researchgate.net It serves as a structural mimic (isostere) of the p-aminobenzoic acid (PABA) carboxyl group, enabling these molecules to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govajchem-b.com The geometry and electronic properties of the sulfonamide moiety, with its tetrahedral sulfur atom, are crucial for binding to the enzyme's active site. researchgate.net

This group is a key hydrogen bond donor and acceptor, forming critical interactions with receptor sites. acs.org The two oxygen atoms and the nitrogen atom of the sulfonamide group can participate in hydrogen bonding, which is vital for the stability of the ligand-protein complex. acs.orgacs.org Studies have shown that the sulfonamide oxygens can mimic the α-keto amide of other known ligands, engaging in highly conserved CH···O═S interactions within protein binding pockets. acs.org Furthermore, the sulfonamide group is generally stable metabolically, which is a desirable property in drug design. researchgate.net

While the unsubstituted sulfanilamide (B372717) skeleton is the minimum requirement for antibacterial activity, substitutions on the benzene (B151609) ring can significantly alter the compound's biological profile. frontiersin.orgresearchgate.net Generally, introducing additional substituents on the aromatic ring is thought to decrease or abolish antibacterial activity. However, specific substitutions can enhance activity against other targets, such as certain enzymes. For instance, in a series of anthrax lethal factor inhibitors, compounds with substituents at the meta position or disubstituted at the para/meta positions of the benzenesulfonyl moiety showed improved inhibitory properties.

The nature of the substituent is critical. Electron-donating groups, like a methyl group, and electron-withdrawing groups, such as a fluoro group, influence the electronic environment of the aromatic ring. researchgate.net These electronic shifts can affect the molecule's pKa, lipophilicity, and how it interacts with its biological target. researchgate.net For example, the introduction of a methyl group has been used to provide a metabolically labile site, which can alter the pharmacokinetic profile of a drug. tandfonline.com Conversely, fluorine substitution is often used to block metabolic oxidation. acs.org

Table 1: Inhibitory Activity of Substituted Benzenesulfonamide (B165840) Analogues against Anthrax Lethal Factor

| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (μM) |

|---|---|---|---|---|---|

| 9 | H | H | H | H | 39 |

| 10 | F | H | H | H | 9.4 |

| 11 | Cl | H | H | H | 13 |

| 12 | Br | H | H | H | 12 |

| 13 | CH₃ | H | H | H | 18 |

| 19 | H | F | H | F | 18 |

| 20 | H | Cl | H | Cl | 16 |

| 21 | H | Br | H | Br | 8.9 |

| 24 | H | CH₃ | H | CH₃ | 16 |

| 32 | H | H | F | H | 23 |

| 33 | H | H | Cl | H | 15 |

Source: Adapted from a study on anthrax lethal factor inhibitors.

Substitutions at the two nitrogen atoms of the sulfonamide scaffold, designated N1 (sulfonamide nitrogen) and N4 (aniline nitrogen), are critical determinants of potency and pharmacokinetic properties. acs.org

The aromatic primary amino group at the N4 position is generally considered essential for antibacterial activity. nih.govacs.org Its replacement at the ortho or meta position results in inactive compounds. However, this group can be temporarily modified to create prodrugs, which are then converted back to the active, free amino form within the body. acs.org

In contrast, the N1 amide nitrogen is a common site for substitution, and the nature of this substituent greatly influences the drug's potency and spectrum of activity. nih.govacs.org Introducing heterocyclic aromatic rings at the N1 position has historically led to the development of highly potent sulfonamide drugs. nih.gov These substitutions significantly affect the acidity (pKa) of the sulfonamide, which in turn influences its solubility, ionization state at physiological pH, and ability to bind to the target enzyme. Optimal activity is often seen when the pKa is in the range of 6.6-7.4.

Impact of Fluorine Substitution on Biological Activity and Selectivity Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and optimize physicochemical properties. tandfonline.com Numerous fluorinated sulfonamides have demonstrated enhanced efficacy compared to their non-fluorinated counterparts. researchgate.net

Fluorine is the most electronegative element, and its incorporation into a molecule exerts strong electronic effects. tandfonline.com The primary influence is a powerful inductive electron-withdrawing effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.com For sulfonamides, this can lower the pKa of the sulfonamide NH group, increasing its acidity. This change can lead to stronger binding to enzyme targets, such as carbonic anhydrase. tandfonline.com

However, while often considered a hydrogen mimic, the replacement can sometimes lead to conformational changes due to the electronic properties of the C-F bond. For instance, replacing a methylene (B1212753) group (CH₂) with a difluoromethylene group (CF₂) can significantly affect molecular conformation. tandfonline.com

Enhancement of Specific Biological Interactions

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to mimic substrates and interact with the active sites of enzymes like carbonic anhydrases and kinases. ontosight.ai The unique structure of 2-Fluoro-4-methylbenzenesulfonamide, featuring both a fluorine atom and a methyl group, allows for a nuanced modulation of these interactions.

The fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of the benzene ring and participate in hydrogen bonding or other electrostatic interactions, which can enhance binding affinity to biological targets. ontosight.aiontosight.ai For instance, in studies of related benzenesulfonamide derivatives, replacing a methyl group with fluorine was found to increase binding activity at the CB2 receptor. nih.gov The position of the fluorine atom is also critical; an ortho-fluoro substituent, as seen in this compound, may influence the conformation of the molecule and its fit within a binding pocket, which can be a different electronic effect compared to meta or para positioning.

These interactions are crucial for the compound's potential efficacy as an enzyme inhibitor. Molecular docking studies on similar sulfonamides have shown that the benzenesulfonamide moiety can interact with key residues in enzyme active sites, such as the zinc ion in metalloproteases like anthrax lethal factor. nih.govresearchgate.net The specific substitutions on the phenyl ring dictate the potency and selectivity of this inhibition.

Role of Methyl Group Substitution in Modulating Activity and Binding Affinity

Research on related sulfonamide derivatives highlights the impact of the methyl group. In a series of inhibitors for anthrax lethal factor, the presence and position of a methyl group on the benzenesulfonamide ring were systematically evaluated. nih.gov While removing the methyl group from a p-toluenesulfonyl moiety in one series of cannabinoid receptor ligands led to a slight decrease in CB2 binding activity, its replacement with other groups like chlorine resulted in increased selectivity. nih.gov In another study, the presence of a methyl group at the para position was a common feature among several active compounds, although meta- or di-substituted analogues sometimes showed improved inhibitory properties. nih.gov

The following table details research findings on the impact of methyl group substitution on the activity of benzenesulfonamide analogues against specific biological targets.

| Compound/Derivative | Substitution Change | Target | Measured Activity (IC₅₀/Kᵢ) | Outcome on Activity |

| Triaryl Sulfonamide Analogue | p-toluenesulfonyl (contains methyl) | CB2 Receptor | Kᵢ = 24 nM | Baseline activity. |

| Triaryl Sulfonamide Analogue | Removal of methyl group (benzenesulfonyl) | CB2 Receptor | Kᵢ = 84 nM | Activity slightly decreased. nih.gov |

| Triaryl Sulfonamide Analogue | Replacement of methyl with Fluorine | CB2 Receptor | Kᵢ = 25 nM | Activity increased. nih.gov |

| Triaryl Sulfonamide Analogue | Replacement of methyl with Chlorine | CB2 Receptor | Kᵢ = 36 nM | Similar affinity but increased selectivity. nih.gov |

Comparative SAR Analysis of this compound Derivatives for Specific Biological Targets

A comparative analysis of this compound derivatives against their analogues with different substitution patterns provides a clearer understanding of the synergistic or antagonistic effects of the fluoro and methyl groups. The precise arrangement and nature of substituents on the benzenesulfonamide ring are critical for optimizing potency and selectivity for a given biological target.

For example, in the development of inhibitors for anthrax lethal factor, a series of benzenesulfonamide derivatives were synthesized and tested. nih.gov While a simple benzenesulfonyl moiety provided some activity, the introduction of various substituents led to significant changes in potency. A similar trend was observed in a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives tested for adipogenic activity, where a this compound derivative was evaluated alongside other substituted analogues. nih.gov

The data below compares the activity of various substituted benzenesulfonamide derivatives, illustrating the structure-activity relationships.

| Base Structure | Ring Substituent(s) | Target/Assay | Measured Activity | Reference |

| N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-benzenesulfonamide | 2-Fluoro, 4-Methyl | Adipogenic Activity | 8.17 (% lipid accumulation) | nih.gov |

| N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-benzenesulfonamide | 4-Fluoro | Adipogenic Activity | 13.9 (% lipid accumulation) | nih.gov |

| N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-benzenesulfonamide | 3-Chloro, 4-Fluoro | Adipogenic Activity | 16.8 (% lipid accumulation) | nih.gov |

| N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-benzenesulfonamide | 4-Chloro | Adipogenic Activity | 19.3 (% lipid accumulation) | nih.gov |

| N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-benzenesulfonamide | 3-Methyl | Adipogenic Activity | 11.4 (% lipid accumulation) | nih.gov |

| N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-benzenesulfonamide | 4-Fluoro, 3-Methyl | Anthrax Lethal Factor | IC₅₀ = 11 µM | N/A |

This comparative analysis underscores that the combination of a 2-fluoro and a 4-methyl group can lead to distinct biological activity profiles when compared to other substitution patterns like 4-fluoro or 3-methyl alone. nih.gov The interplay between the electronic effects of the fluorine atom and the steric/hydrophobic contributions of the methyl group is a key determinant of the molecule's interaction with its biological target.

Biological Activities and Mechanistic Investigations of 2 Fluoro 4 Methylbenzenesulfonamide Analogues Excluding Clinical Human Trial Data

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition (CAIs) and Isoform Selectivity

Benzenesulfonamide (B165840) derivatives are renowned for their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in numerous physiological processes. mdpi.com The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. mdpi.com Research has focused on achieving isoform-selective inhibition, particularly targeting tumor-associated isoforms like CA IX and XII over the ubiquitous cytosolic isoforms hCA I and II, to minimize off-target effects. nih.govacs.org

A series of novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides demonstrated that while cytosolic isoforms hCA I and II were moderately inhibited, the tumor-associated isoforms hCA IX and XII were inhibited in the low nanomolar to subnanomolar range. nih.govacs.org For instance, certain derivatives showed inhibition constants (Ki) ranging from 1.5 to 38.9 nM against hCA IX and 0.8 to 12.4 nM against hCA XII. nih.govacs.org The introduction of a fluorine atom has been shown to influence the inhibitory potency and selectivity. In a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, the introduction of a fluorine atom at the ortho position to the sulfonamide group preserved COX-2 potency while significantly increasing the selectivity over COX-1. nih.gov

Quinazoline-linked benzenesulfonamide derivatives have also been investigated as CA inhibitors. mdpi.com Some of these compounds exhibited potent inhibition of hCA II, IX, and XII with Ki values in the low nanomolar range, comparable to the standard inhibitor acetazolamide. mdpi.com For example, certain derivatives showed potent hCA XII inhibitory activities with Ki values ranging from 5.4 to 25.5 nM. mdpi.com The selectivity of these inhibitors varies depending on the specific substitutions on the benzenesulfonamide scaffold.

Table 1: Inhibitory Activity of Benzenesulfonamide Analogues against Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Analogues of benzenesulfonamide have also been explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govmdpi.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com

A series of biphenyl (B1667301) bis-sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against both AChE and BChE. While most compounds showed modest inhibition, some derivatives displayed significant activity. nih.gov For example, one of the tested compounds was found to be the most potent against AChE with an IC50 value of 2.27 µM, while another exhibited the highest inhibition for BChE with an IC50 of 7.74 µM. nih.gov Another study on novel sulfonamide-based carbamates identified compounds with strong preferential inhibition of BChE, with some being more active than the clinically used drug rivastigmine. mdpi.com For instance, the most potent compounds showed BChE inhibition with IC50 values as low as 4.33 µM. mdpi.com Molecular modeling studies have helped to elucidate the binding modes of these sulfonamide inhibitors within the active sites of AChE and BChE. nih.govnih.gov

Table 2: Inhibitory Activity of Benzenesulfonamide Analogues against Cholinesterases

| Compound Series | Enzyme | IC50 (µM) |

|---|---|---|

| Biphenyl bis-sulfonamides | AChE | 2.27 - 123.11 |

| Biphenyl bis-sulfonamides | BChE | 7.74 - >400 |

Urease Inhibition Pathways

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in pH. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov While specific studies on 2-fluoro-4-methylbenzenesulfonamide are limited, research on related benzenesulfonamide derivatives suggests potential inhibitory mechanisms.

One primary mechanism of urease inhibition involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.gov Compounds can chelate these nickel ions, rendering the enzyme inactive. nih.gov Another pathway involves the covalent modification of cysteine residues in or near the active site. nih.gov Some inhibitors can form disulfide bonds with these residues, leading to irreversible inhibition. nih.gov A study on benzenesulfonyl chloride aminohydroxamic acids identified compounds with potent urease inhibitory activity, with IC50 values as low as 0.095 µM. globethesis.com Kinetic studies of these compounds revealed their mode of inhibition, providing insights into their interaction with the enzyme. globethesis.com

Cyclooxygenase (COX) Enzyme Inhibition and Anti-inflammatory Mechanisms

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. mdpi.com The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

A significant finding in this area is the identification of 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522) as a potent, highly selective, and orally active COX-2 inhibitor. nih.gov The introduction of a fluorine atom at the ortho-position to the sulfonamide group was found to preserve COX-2 potency while markedly increasing the selectivity over COX-1. nih.gov Structure-activity relationship studies on regioisomeric phenylethynylbenzenesulfonamides have shown that the placement of the sulfonamide group on the phenyl ring is critical for both COX-2 potency and selectivity. nih.gov For example, a meta-substituted benzenesulfonamide derivative was identified as a potent COX-2 inhibitor with an IC50 of 0.45 µM and a selectivity index of 70. nih.gov Molecular modeling studies suggest that the sulfonamide group of these inhibitors interacts with key amino acid residues in the secondary pocket of the COX-2 active site. nih.gov

Antiproliferative and Antitumor Mechanisms (In Vitro/In Vivo Non-Human Models)

Benzenesulfonamide derivatives have demonstrated significant antiproliferative and antitumor activities in a variety of cancer cell lines and in vivo non-human models. immunopathol.comacs.orgnih.govmdpi.comnih.govmdpi.comnih.govresearchgate.netmdpi.com The mechanisms underlying these effects are often multifaceted, involving the inhibition of key enzymes involved in tumor growth and survival, as well as the induction of apoptosis.

The inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, is a well-established mechanism by which sulfonamides exert their antitumor effects. nih.gov These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.gov By inhibiting these enzymes, sulfonamide-based compounds can disrupt pH regulation in cancer cells, leading to apoptosis.

Studies on various benzenesulfonamide analogues have demonstrated their cytotoxic effects on different cancer cell lines. For instance, a series of benzenesulfonamide-bearing imidazole (B134444) derivatives showed efficacy against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines, with the most active compounds exhibiting half-maximal effective concentrations (EC50) in the range of 20.5 to 27.8 µM. mdpi.com Another study on indoline-5-sulfonamides showed that these compounds have a moderate antiproliferative effect on the MCF7 breast cancer cell line, with one of the most potent compounds showing an IC50 of 12.9 µM under hypoxic conditions. nih.gov Furthermore, certain benzenesulfonamide derivatives have been shown to be less cytotoxic to non-cancerous cells, suggesting a degree of selectivity for tumor cells. nih.gov In vivo studies in xenograft models have confirmed the antitumor activity of sulfonamide analogues, demonstrating their potential as anticancer agents. acs.org

Table 3: Antiproliferative Activity of Benzenesulfonamide Analogues in Cancer Cell Lines

| Compound Series | Cell Line | Activity (IC50/EC50, µM) |

|---|---|---|

| Benzenesulfonamide-bearing imidazoles | IGR39 (Malignant Melanoma) | 27.8 ± 2.8 |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 |

| Indoline-5-sulfonamides | MCF7 (Breast Cancer - Hypoxia) | 12.9 |

Induction of Apoptosis and Cell Death Pathways

Analogues of the benzenesulfonamide scaffold have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple mechanistic pathways. The activation of the caspase cascade, a family of proteases central to the execution phase of apoptosis, is a recurring theme in these investigations. nih.gov

Research into a series of new heterocycles, including thiazolidinone, thiazinone, and dithiazepinone derivatives bearing a benzenesulfonamide scaffold, demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov In particular, the most active of these compounds were evaluated for their effect on the cell cycle distribution of MCF-7 (breast cancer) and HepG2 (liver cancer) cells. nih.gov These derivatives were found to induce an accumulation of cells in the sub-G1 (<2n) phase, which is indicative of apoptotic cell death. nih.gov To confirm this, levels of key initiator caspases were measured. Treatment with the benzenesulfonamide derivatives led to significantly higher levels of caspase-8 and caspase-9 in both MCF-7 and HepG2 cells, confirming the induction of apoptosis. nih.gov

Further studies on other benzenesulfonamide conjugates have linked their anticancer effects to specific signaling pathways. For example, a series of novel benzenesulfonamide-aroylhydrazone derivatives were found to induce apoptosis in MCF-7 cells through the mitochondrial pathway. nih.gov This intrinsic pathway of apoptosis is triggered by cellular stress and results in the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.gov The activity of these compounds was also connected to the activation of the MAPK/ERK signaling pathway. nih.gov Similarly, other benzenesulfonamide derivatives have demonstrated cytotoxic effects and the ability to induce cell death in Glioblastoma Multiforme (GBM) cells. mdpi.com

The table below summarizes the apoptotic activity of selected benzenesulfonamide derivatives in different cancer cell lines.

| Derivative Class | Cell Line(s) | Key Findings |

| Thiazolidinone-benzenesulfonamides | MCF-7, HepG2 | Induce accumulation in <2n phase; Significantly increase caspase 8 and 9 levels. nih.gov |

| Benzenesulfonamide-aroylhydrazones | MCF-7 | Induce mitochondrial-associated apoptosis; Involve activation of MAPK/ERK pathway. nih.gov |

| Thiazolidinone, Thiazinone, Dithiazepinone-benzenesulfonamides | MCF-7, HepG2, HCT-116, A549 | Exhibit broad cytotoxic activity. nih.gov |

| General Benzenesulfonamides | U87 (Glioblastoma) | Induce significant cell death compared to non-tumorous cells. mdpi.com |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. While direct studies on this compound analogues are not extensively detailed in the provided context, the broader class of sulfonamides has been a source for developing angiogenesis inhibitors. The mechanisms often involve targeting key growth factors and their signaling pathways, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Cell Cycle Arrest Analysis

Benzenesulfonamide analogues have been shown to exert anticancer effects by disrupting the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This disruption can prevent cell proliferation and can also lead to apoptosis.

A study of novel benzenesulfonate (B1194179) scaffolds, which included a 4-methylbenzenesulfonate (B104242) derivative (BS4), demonstrated a significant ability to induce cell cycle arrest in the G2/M phase. nih.gov This effect was observed in both K562 (chronic myelogenous leukemia) and U-251 (glioblastoma) cell lines. nih.gov The arrest in the G2/M phase was concentration-dependent; for instance, in K562 cells, derivative BS4 caused the percentage of cells in the G2/M phase to increase to 58.73% at a concentration of 0.5 µM. nih.gov This was accompanied by a corresponding decrease in the population of cells in the G0/G1 and S phases. nih.gov

Other related structures have shown similar activities. Benzenesulfonamide-aroylhydrazone conjugates have also been linked to the induction of cell cycle arrest in MCF-7 breast cancer cells. nih.gov Furthermore, N-substituted benzamides are known to induce a block in the G2/M phase of the cell cycle, which occurs prior to the onset of apoptosis. nih.gov These findings suggest that a key mechanism of action for many benzenesulfonamide-based anticancer agents is the ability to halt cell division, thereby inhibiting tumor growth. nih.govnih.govfrontiersin.org

The table below shows the effect of a 4-methylbenzenesulfonate derivative (BS4) on the cell cycle distribution of K562 leukemia cells.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 49.82% | 25.34% | 24.84% |

| 0.5 µM BS4 | 21.80% | 18.32% | 58.73% |

Data derived from a study on K562 cells. nih.gov

DNA Binding Interactions and Topoisomerase Activity

Certain analogues of benzenesulfonamide, particularly when hybridized with other pharmacophores like fluoroquinolones, can interact with bacterial DNA topoisomerases. These enzymes, such as DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. nih.govyoutube.com

Research has shown that modifying fluoroquinolones like ciprofloxacin (B1669076) by adding a benzenesulfonylamido group to the C-7 piperazinyl ring can significantly alter their biological activity. nih.govnih.gov This structural modification can shift the primary target of the drug within the bacteria. For example, in Streptococcus pneumoniae, ciprofloxacin primarily targets topoisomerase IV. However, the benzenesulfonamide derivative NSFQ-105 was found to preferentially target DNA gyrase. nih.govnih.gov

This change in target specificity is accompanied by enhanced potency. NSFQ-105 was found to be at least eightfold more effective than ciprofloxacin at inhibiting the DNA supercoiling activity of S. pneumoniae gyrase in vitro. nih.gov Conversely, it was fourfold less active against topoisomerase IV. nih.gov The mechanism of action involves the drug binding to and stabilizing the complex formed between the topoisomerase enzyme and the bacterial DNA. youtube.com This stabilization results in DNA breaks that are lethal to the bacterium. youtube.com This demonstrates that the benzenesulfonamide moiety is a key factor in determining not only the potency but also the target preference of these hybrid antibacterial agents. nih.gov

| Compound | Primary Target in S. pneumoniae | Relative In Vitro Activity |

| Ciprofloxacin | Topoisomerase IV | Baseline |

| NSFQ-105 (Benzenesulfonamide derivative) | DNA Gyrase | >8x more active against Gyrase; 4x less active against Topoisomerase IV nih.gov |

Antimicrobial Efficacy and Mechanistic Investigations (In Vitro/In Vivo Non-Human Models)

The benzenesulfonamide scaffold is a cornerstone of antibacterial therapy. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. study.comwikipedia.orgnih.gov Since bacteria must synthesize their own folic acid to produce the nucleic acids required for growth and replication, blocking this pathway has a bacteriostatic effect, meaning it inhibits bacterial multiplication rather than directly killing the cells. study.comwikipedia.orgclevelandclinic.org

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of novel benzenesulfonamide derivatives. In vitro testing using the disc diffusion method has shown that certain derivatives exhibit activity against a range of microorganisms, with zones of inhibition measuring between 10 and 32 mm. Specific derivatives have shown potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.govfrontiersin.org

Furthermore, some benzenesulfonamide analogues have demonstrated antifungal properties, showing efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. frontiersin.org For example, in one study, a specific derivative (compound 4e) was found to be the most active against A. niger with a Minimum Inhibitory Concentration (MIC) of 6.28 mg/mL, while another (compound 4h) was most potent against S. aureus with an MIC of 6.63 mg/mL. frontiersin.org The structure-activity relationship studies often reveal that modifications, such as the addition of a p-toluenesulphonamide group, can enhance antimicrobial properties compared to the base benzenesulfonamide analogues. frontiersin.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against various microorganisms.

| Derivative | E. coli (MIC mg/mL) | S. aureus (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | C. albicans (MIC mg/mL) | A. niger (MIC mg/mL) |

| Compound 4d | 6.72 | - | - | - | - |

| Compound 4h | - | 6.63 | - | 6.63 | - |

| Compound 4a | - | - | 6.67 | - | - |

| Compound 4e | - | - | - | 6.63 | 6.28 |

Data derived from a study on novel carboxamide-benzenesulfonamide derivatives. frontiersin.org

Antiviral Properties and Interactions with Viral Proteins

The structural versatility of the benzenesulfonamide scaffold has led to its investigation in antiviral drug discovery, with analogues showing activity against a range of viruses by targeting different stages of the viral life cycle. acs.orgnih.govnih.gov

Inhibition of Viral Entry: Certain benzenesulfonamide derivatives have been identified as potent antiviral agents against flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV). acs.orgnih.gov One such compound, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (compound 9), was found to inhibit the early stages of viral infection. acs.org Mechanistic studies revealed that this compound's antiviral effect stems from its ability to inhibit viral entry into the host cell. acs.org It achieved EC₅₀ values of 1.52 µM and 1.91 µM against DENV and ZIKV, respectively, in human neuronal cells. nih.gov

Inhibition of Viral Proteins: Other benzenesulfonamide analogues have been designed to inhibit specific viral proteins. A novel series of heteroaromatic-based benzenesulfonamide derivatives was developed as inhibitors of the M2 proton channel of the influenza A virus, particularly the highly pathogenic H5N1 strain. nih.govmedchemexpress.com The M2 channel is crucial for the uncoating of the virus within the host cell. One derivative, compound 11k, exhibited excellent antiviral activity against the H5N1 virus with an EC₅₀ value of 0.47 μM. nih.gov

Another strategy has been to target the influenza virus hemagglutinin (HA), a surface protein that mediates the fusion of the virus with the host cell membrane. acs.org Structural optimization of known HA inhibitors led to the identification of benzenesulfonamide derivatives as potent anti-influenza agents that act by binding to HA and stabilizing its prefusion structure, thus inhibiting viral fusion. acs.orgresearchgate.net

The table below summarizes the antiviral activities of representative benzenesulfonamide analogues.

| Derivative Class | Target Virus(es) | Mechanism of Action | Potency (EC₅₀) |

| Phenylbenzenesulfonamides | Dengue, Zika | Inhibition of viral entry acs.org | 1.52 - 1.91 µM nih.gov |

| Heteroaromatic-benzenesulfonamides | Influenza A (H5N1) | M2 proton channel inhibition nih.gov | 0.47 µM (Compound 11k) nih.gov |

| Cyclohexylmethylamino-benzenesulfonamides | Influenza A (H1N1) | Hemagglutinin (HA) fusion inhibition acs.org | 86 - 210 nM acs.org |

| Spirothiazolidinones | Influenza A (H1N1) | Not specified | 35 - 45 µM nih.gov |

Anti-inflammatory and Antioxidant Activities (In Vitro/In Vivo Non-Human Models)

Benzenesulfonamide derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents in non-human models. benthamdirect.comnih.govbenthamdirect.com Their mechanisms of action often involve the modulation of key inflammatory pathways and the mitigation of oxidative stress.

Anti-inflammatory Activity: The anti-inflammatory properties of benzenesulfonamide analogues have been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response. benthamdirect.com A study on thiazolidinone derivatives bearing a benzenesulfonamide moiety identified several compounds with pronounced COX-2 inhibitory activity. benthamdirect.com

In vivo studies using a carrageenan-induced rat paw edema model have provided further evidence of anti-inflammatory efficacy. Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated stronger anti-inflammatory activity than the standard drug indomethacin. nih.govdoaj.org These compounds were shown to significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in paw tissue. nih.gov

Antioxidant Activity: The sulfonamide scaffold is recognized as a valid starting point for the development of antioxidant drugs. benthamdirect.comresearchgate.net Several tertiary sulfonamides, especially N,N-disubstituted analogues, can prevent or minimize oxidative damage. benthamdirect.comresearchgate.net One of the proposed mechanisms for this activity is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a primary regulator of the body's endogenous antioxidant response. benthamdirect.comresearchgate.net

In conjunction with their anti-inflammatory effects, the benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine also enhanced the levels of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), in inflamed tissue. nih.govresearchgate.net Other studies on sulfonamides derived from natural products like carvacrol (B1668589) have also confirmed their antioxidant potential. nih.gov

The table below highlights the dual anti-inflammatory and antioxidant effects observed in a study of benzenesulfonamide-triazine derivatives in a rat model.

| Activity | Effect of Benzenesulfonamide-Triazine Derivatives |

| Anti-inflammatory | Stronger inhibition of paw edema than indomethacin. nih.govdoaj.org |

| Significant reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | |

| Reduction of COX-1 and COX-2 levels. nih.govresearchgate.net | |

| Antioxidant | Enhanced levels of antioxidant enzymes (SOD, GSH). nih.govresearchgate.net |

| Protection against heat-induced hemolysis of red blood cells. researchgate.netmdpi.com |

Advanced Analytical Methodologies for Detection and Quantification of Fluorinated Sulfonamides in Research Contexts

Aggregate Organic Fluorine Measurements

Combustion Ion Chromatography (CIC) is a powerful technique for determining the Total Organic Fluorine (TOF) in a given sample. norden.orgthermofisher.comalsglobal.comnih.govchemrxiv.org The methodology involves the high-temperature combustion of the sample, typically between 900 and 1100°C, in an oxygen-rich environment. norden.orgthermofisher.com This process effectively converts all organofluorine compounds into hydrogen fluoride (B91410) (HF) gas. The gaseous products are then passed through an absorption solution, which traps the HF. This solution is subsequently injected into an ion chromatograph to quantify the fluoride ions. thermofisher.com CIC is valued for its ability to provide a comprehensive measure of all organic fluorine, making it an excellent screening tool to complement more specific techniques like LC-MS/MS. thermofisher.com

Table 1: Key Parameters of Combustion Ion Chromatography (CIC) for TOF Analysis Interactive data table. Click on headers to sort.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Combustion Temperature | 900–1100°C thermofisher.com | Ensures complete conversion of organic fluorine to hydrogen fluoride (HF). |

| Sample Introduction | Automated for liquid, solid, or semisolid samples thermofisher.com | Allows for analysis of diverse sample matrices. |

| Absorption Solution | Aqueous solution (e.g., water, hydrogen peroxide solution) thermofisher.com | Efficiently traps the gaseous HF. |

To analyze specific fractions of organic fluorine, researchers often turn to Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) methods. norden.orgalsglobal.comresearchgate.netrsc.org The EOF method involves extracting organofluorine compounds from a sample using a solvent, with the subsequent extract analyzed, often by CIC. researchgate.netrsc.org This provides insight into the portion of fluorinated compounds that can be mobilized from the sample matrix. EOF analysis is not reliant on individual chemical standards, and quantification can be performed using any fluorine-containing standard. rsc.org

The AOF method, primarily used for aqueous samples, involves passing the sample through a sorbent material, such as activated carbon, to which organofluorine compounds adsorb. norden.orgresearchgate.net The sorbent is then analyzed, typically by combustion, to determine the amount of adsorbed fluorine. norden.org It's important to note that EOF and AOF results are not directly comparable as they measure different fractions of the total organic fluorine. nih.gov

Hyphenated Chromatographic Techniques for Targeted Analysis

For the specific identification and quantification of individual fluorinated sulfonamides, hyphenated chromatographic techniques are the methods of choice due to their high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for analyzing non-volatile fluorinated sulfonamides. wikipedia.org360biolabs.com This method combines the separation capabilities of liquid chromatography (LC) with the mass analysis of tandem mass spectrometry (MS/MS). wikipedia.org An LC system separates the components of a complex mixture, which are then introduced into the mass spectrometer. wikipedia.org The mass spectrometer provides spectral information that can confirm the identity of each separated component. wikipedia.org This powerful combination is widely used for the quantitative determination of a broad range of molecules in various matrices, including plasma, blood, and urine. 360biolabs.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Fluorinated Sulfonamide Analysis Interactive data table. Click on headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reverse-phase (e.g., C18) nih.gov | Separates analytes from the sample matrix. |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., water and acetonitrile (B52724) with formic acid) nih.gov | Achieves optimal chromatographic separation. |

| Ionization Source | Electrospray Ionization (ESI) nih.govnih.gov | Generates ions from the analytes for mass analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Linear Ion Trap nih.gov | Provides high selectivity and sensitivity for targeted analysis. |

For volatile fluorinated compounds, or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method. acs.orgnih.govresearchgate.net This technique is particularly useful for analyzing volatile per- and polyfluorinated alkyl substances (PFAS) in various samples, including consumer goods and indoor air. acs.orgnih.govresearchgate.netnih.govresearchgate.net In GC-MS, the sample is vaporized and the components are separated in a chromatographic column before being detected by a mass spectrometer. nih.gov Large volume injection techniques can be employed to enhance sensitivity. acs.orgnih.govresearchgate.net

Specialized Fluorine Analytical Techniques

In addition to the more common chromatographic methods, specialized techniques offer unique capabilities for fluorine analysis. One such method is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . nih.govacs.org This technique is highly specific to the fluorine nucleus and can provide detailed structural information about fluorinated compounds. While it doesn't suffer from interference from inorganic fluorine, it generally has lower sensitivity compared to mass spectrometry-based methods and may require significant sample preconcentration. nih.gov Another technique, aluminum monofluoride molecular absorption, offers a rapid method for determining trace amounts of inorganic fluoride but is not suitable for covalently bound fluorine without prior sample treatment. nih.gov

Ion-Selective Electrode for Fluoride Measurement Post-Decomposition

One established method for quantifying total fluorine content in a sample is through the use of a fluoride ion-selective electrode (ISE). truman.edumt.com This technique, however, does not directly measure the organofluorine compound. Instead, it quantifies the free fluoride ions (F⁻) present in an aqueous solution. truman.edu Therefore, for a covalently bonded compound like 2-Fluoro-4-methylbenzenesulfonamide, a preliminary decomposition step is mandatory to cleave the robust carbon-fluorine (C-F) bond and release the fluorine as inorganic fluoride.

Sample Preparation and Combustion: The sample containing the fluorinated sulfonamide is prepared and then undergoes a complete decomposition, typically through oxygen combustion in a sealed apparatus (e.g., a Schöniger flask or a more advanced combustion unit). nih.gov This high-temperature oxidation breaks down the organic molecule, converting the organically bound fluorine into hydrogen fluoride (HF).

Absorption: The gaseous products from the combustion, including HF, are trapped in an absorbing solution.